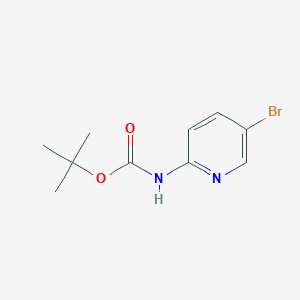

2-(Boc-amino)-5-bromopyridine

Overview

Description

Synthesis Analysis The synthesis of 2-(Boc-amino)-5-bromopyridine involves multiple steps, including bromination and protection of the amino group. A study by Romero and Ziessel (1995) highlighted a straightforward synthesis method for 5-bromo and 5,5'-dibromopyridines, which could be adapted for BABP synthesis. Additionally, the synthesis of 2-amino-5-[18F]fluoropyridines through palladium-catalyzed amination of 2-bromo-5-[18F]fluoropyridine suggests methods for incorporating bromine into pyridine derivatives (Pauton et al., 2019).

Molecular Structure Analysis DFT calculations and vibrational spectroscopic studies provide insights into the molecular structure of BABP. Premkumar et al. (2014) optimized the molecule's structure using the DFT/B3LYP method, revealing details about its vibrational frequencies, Mulliken atomic charge distribution, and thermodynamical parameters. This analysis offers a deep understanding of the compound's electronic and structural characteristics (Premkumar et al., 2014).

Chemical Reactions and Properties The chemical reactivity and stability of BABP have been explored through various studies, including its involvement in electrocatalytic carboxylation reactions with CO2 in ionic liquids. This particular reaction demonstrates the compound's utility in carbon dioxide fixation and the synthesis of valuable organic acids (Feng et al., 2010).

Physical Properties Analysis The physical properties of BABP, such as its melting point, solubility, and crystalline structure, can be inferred from related compounds and synthesis intermediates. For instance, the crystal structures of related pyridine derivatives provide insights into potential hydrogen bonding and molecular packing arrangements that could be relevant to BABP (Luque et al., 1997).

Scientific Research Applications

Electrocatalysis in Ionic Liquids

A novel electrochemical procedure for the carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to 6-aminonicotinic acid highlights the use of 2-(Boc-amino)-5-bromopyridine in synthesizing valuable chemical intermediates. This process avoids volatile and toxic solvents and catalysts, achieving high yield and selectivity under mild conditions, demonstrating the compound's utility in green chemistry applications (Feng et al., 2010).

Vibrational Spectroscopy Analysis

The study of 2-(tert-butoxycarbonyl (Boc) -amino)-5-bromopyridine through DFT calculation and vibrational spectroscopy provides insights into the molecule's structure, stability, and reactivity. This research aids in understanding the electronic properties and potential applications of this compound in various scientific fields (Premkumar et al., 2014).

Catalysis and Amination Reactions

The compound's role in catalyzed amination reactions, where it serves as a substrate for selective transformations, underscores its significance in synthetic organic chemistry. This includes its use in palladium-catalyzed processes to achieve chemoselective amination, contributing to the efficient synthesis of aminopyridines, a core structure in many biologically active molecules (Ji et al., 2003).

Material Synthesis

2-(Boc-amino)-5-bromopyridine is utilized in the synthesis of advanced materials, including the development of fluorescent probes and organic electronics. Its chemical functionality allows for the preparation of compounds with specific optical, electronic, and biological properties, facilitating research in materials science and bioimaging applications (Alnoman et al., 2019).

Mechanism of Action

Target of Action

Boc-protected amines, such as this compound, are commonly used in the synthesis of peptides . They are known to interact with various biochemical entities during the synthesis process.

Mode of Action

The compound, being a Boc-protected amine, plays a crucial role in the protection of amino functions during synthetic reactions . The Boc group in the compound is stable towards most nucleophiles and bases . It can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .

Biochemical Pathways

Boc-protected amines are pivotal in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent .

Result of Action

The result of the action of 2-(Boc-amino)-5-bromopyridine is the successful protection of amino functions during synthetic reactions, facilitating the synthesis of complex organic compounds . The Boc group can be removed under specific conditions, allowing for further reactions to take place .

Action Environment

The action of 2-(Boc-amino)-5-bromopyridine can be influenced by various environmental factors. For instance, the reactivity of Boc-protected amines can be significantly increased in the presence of certain bases . Furthermore, the stability of the Boc group allows it to withstand a variety of reaction conditions .

Safety and Hazards

Future Directions

properties

IUPAC Name |

tert-butyl N-(5-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXAMCSVTNPSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584590 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-5-bromopyridine | |

CAS RN |

159451-66-8 | |

| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)-5-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)

![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

![6-Chloroimidazo[1,2-b]pyridazine-2-carboxamide](/img/structure/B60634.png)